molecular formula C19H20N2O2S B2772715 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 946330-52-5

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2772715
CAS No.: 946330-52-5
M. Wt: 340.44
InChI Key: ANSINZXQDZLSJS-UHFFFAOYSA-N
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Description

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a methanobenzo[g][1,3,5]oxadiazocine core. The presence of various functional groups such as benzyl, methoxy, and thione adds to its chemical diversity and potential reactivity.

Mechanism of Action

Target of Action

It is suggested that the compound exhibits high anti-inflammatory activity , which implies that it may target enzymes or proteins involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity , it is plausible that it may inhibit the production or action of pro-inflammatory cytokines or other mediators of inflammation.

Biochemical Pathways

Considering its anti-inflammatory properties , it may influence pathways related to the immune response and inflammation.

Result of Action

The compound has been found to exhibit high anti-inflammatory activity . This suggests that it may have a significant effect in reducing inflammation at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole cyclization method can be employed, where the presence of glacial acetic acid and concentrated hydrochloric acid facilitates the formation of the desired oxadiazocine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazocine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides, while reduction of the oxadiazocine ring can produce dihydro derivatives.

Scientific Research Applications

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-2-methyl-9H-carbazole: Shares a similar core structure but lacks the oxadiazocine ring.

    1-bromo-3-methoxy-2-methyl-9H-carbazole: Similar to the above compound but with a bromine substituent.

Uniqueness

The presence of the oxadiazocine ring and the combination of functional groups in 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione makes it unique compared to other similar compounds

Properties

IUPAC Name

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-19-11-15(14-9-6-10-16(22-2)17(14)23-19)20-18(24)21(19)12-13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSINZXQDZLSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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